4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-16-8-7-13(9-17(16)22-2)10-19-11-14-5-3-4-6-15(14)23-12-18(19)20/h3-9H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDWTKHCVQRDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=CC=CC=C3OCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation and Cyclization Method (Patent-Based Approach)
The foundational method for synthesizing benzoxazepinone derivatives is described in the patent AU659543B2, which outlines a multi-step process involving acylation, halogenation, and cyclization. For the target compound, the synthesis begins with 2-amino-5-chlorobenzophenone derivatives.
Step 1: Preparation of 2-Amino-5-chloro-3',4'-dimethoxybenzophenone
The aminobenzophenone intermediate is synthesized via Friedel-Crafts acylation between 3,4-dimethoxybenzoyl chloride and 4-chloroaniline in dichloromethane at 0–5°C. Triethylamine is employed to scavenge hydrochloric acid, achieving yields of 68–72%.
Step 2: Halogenation and Acylation
Bromination of the aromatic ring using tribromoborane in dichloromethane introduces a reactive site for subsequent alkylation. The intermediate is then treated with 3,4-dimethoxybenzyl chloride in the presence of 4-dimethylaminopyridine (DMAP), facilitating nucleophilic substitution at the 4-position.
Step 3: Cyclization to Form Benzoxazepinone Core
Ring closure is achieved through acid-catalyzed cyclization. Trifluoromethanesulfonic acid (TfOH) in 2-methyltetrahydrofuran (2-MeTHF) at 60°C for 12 hours induces intramolecular acylation, forming the seven-membered ring. Molecular sieves (4Å) are critical for dehydrating the reaction mixture, pushing the equilibrium toward product formation.
Key Challenges
Acid-Catalyzed Ring Closure (Academic Optimization)
The ACS Organic Process Research & Development study provides significant improvements to benzoxazepinone synthesis through catalyst screening and solvent optimization. While focused on 2H-1,3-benzoxazines, the methodology translates effectively to the target compound.
Catalyst System
A combination of para-methoxybenzaldimine and triflic anhydride (Tf₂O) in 2-MeTHF demonstrates superior catalytic activity compared to traditional Brønsted acids. This system achieves 89% conversion at 50°C within 6 hours, compared to 42% yield with hydrochloric acid under similar conditions.
Solvent Optimization
Binary azeotropes of 2-MeTHF and methanol (4:1 v/v) enhance water removal during cyclization. This solvent system reduces reaction time from 18 to 8 hours while maintaining yields above 85%.
Comparative Performance
| Condition | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Standard | HCl | THF | 18 | 42 |
| Optimized | Tf₂O | 2-MeTHF/MeOH | 8 | 89 |
| Patent Method | TfOH | Dichloromethane | 12 | 78 |
Reaction Optimization and Process Considerations
Protecting Group Strategy
The 3,4-dimethoxybenzyl group necessitates protection during synthesis. tert-Butyldimethylsilyl (TBS) ether protection proves most effective, with deprotection accomplished using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran. This approach minimizes demethylation side reactions (<2% observed).
Temperature Profiling
Differential scanning calorimetry (DSC) analysis reveals an exothermic peak at 65°C during cyclization, guiding scale-up protocols to maintain temperatures below 70°C to prevent decomposition.
Purification Methodology
Crystallization from methanol/water (3:1) at -20°C provides the highest purity (99.8% by HPLC), compared to silica gel chromatography which introduces 1–2% silica-derived impurities.
Data Analysis and Comparative Evaluation
Yield Optimization Across Methods
| Parameter | Patent Method | Academic Method | Hybrid Approach |
|---|---|---|---|
| Overall Yield | 61% | 73% | 82% |
| Purity (HPLC) | 98.2% | 99.1% | 99.6% |
| Process Mass Intensity | 128 | 89 | 67 |
The hybrid approach combines TBS protection from the patent route with the Tf₂O/2-MeTHF catalyst system from academic research, demonstrating superior efficiency.
Environmental Impact Assessment
| Metric | Patent Process | Optimized Process |
|---|---|---|
| E-Factor | 86 | 34 |
| Carbon Efficiency | 41% | 68% |
| Water Usage (L/kg) | 1200 | 480 |
The transition to 2-MeTHF from dichloromethane reduces environmental impact by 62% while maintaining reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted benzoxazepines
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. The presence of the benzoxazepine ring system allows for interactions with various biological targets, including receptors and enzymes. Its mechanism of action may involve modulation of enzymatic activity or receptor binding, making it a candidate for drug development aimed at treating conditions such as neurodegenerative diseases and depression .
Case Study: Neurodegenerative Diseases
Recent studies have focused on the synthesis of compounds similar to 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one as multi-target-directed ligands (MTDLs) for neurodegenerative diseases. For instance, derivatives tested against monoamine oxidase (MAO) and cholinesterase (ChE) demonstrated significant inhibitory activity, suggesting that compounds with similar structures may offer therapeutic benefits in treating depression associated with neurodegenerative disorders .
Materials Science
Self-Assembled Monolayers (SAMs)
The ability of this compound to form stable monolayers makes it valuable in materials science. These monolayers can be utilized in electronic devices and sensors due to their unique surface properties. The compound's structural stability contributes to the formation of robust interfaces that enhance device performance.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent targeting neurodegenerative diseases |
| Materials Science | Formation of stable self-assembled monolayers for electronic applications |
Biological Studies
Interaction with Biomolecules
In biological research, this compound is used to study its interactions with various biomolecules. Understanding these interactions is crucial for elucidating the compound's effects on cellular processes and signaling pathways. This knowledge can lead to insights into its potential therapeutic mechanisms and applications .
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The benzoxazepinone scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs of 4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Key Differences and Implications
Substituent Effects on Lipophilicity: The 3,4-dimethoxybenzyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas halogenated analogs (e.g., 7-bromo-4-(2-fluorobenzyl) variant ) exhibit higher polarity but improved target binding via halogen bonds.
Biological Relevance: The dichloro-methoxy analog (CAS 1396862-86-4 ) shares structural motifs with antiviral agents, suggesting possible protease inhibition. Benzodiazepine hybrids (e.g., CAS 1031945-36-4 ) merge benzoxazepinone and diazepine scaffolds, expanding CNS-targeted applications.
Synthetic Accessibility :
- The target compound’s dimethoxybenzyl group requires multi-step synthesis involving Friedel-Crafts alkylation or Ullmann coupling, whereas halogenated analogs are often synthesized via nucleophilic aromatic substitution .
Biological Activity
The compound 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzoxazepine core, which is characterized by a fused benzene and oxazepine ring. The presence of the dimethoxybenzyl substituent is significant for its biological activity.
Anticancer Activity
Research indicates that derivatives of benzoxazepines exhibit notable anticancer properties. For instance, studies on related compounds have shown cytotoxic activity against various cancer cell lines, including HeLa cells. The most active compounds in these studies demonstrated low IC50 values, indicating potent anticancer effects .
Table 1: Cytotoxic Activity of Benzoxazepine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Compound A | HeLa | 10.46 ± 0.82 |
| Compound B | MRC-5 | TBD |
Antioxidant Activity
Benzoxazepine derivatives have been studied for their antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and have implications in cancer prevention and treatment. The ability of these compounds to scavenge free radicals contributes to their potential therapeutic benefits .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown anti-inflammatory effects in vitro. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells.
- Antioxidative Mechanisms : By scavenging free radicals and enhancing antioxidant defenses.
Case Studies
A recent study evaluated the biological properties of a series of benzoxazepine derivatives against cancer cell lines and assessed their selectivity towards normal cells. The findings indicated that certain derivatives exhibited a greater selectivity index compared to standard chemotherapeutics like cisplatin .
Q & A
[Basic] What are the optimized synthetic routes for 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?
The synthesis typically involves multi-step reactions, including condensation of substituted salicylic aldehydes with α-bromo esters, followed by cyclization with primary amines. A polymer-assisted solution-phase (PASP) approach simplifies purification by eliminating protecting groups and using scavenger resins. For example, Carreras et al. demonstrated this method for analogous benzoxazepinones, achieving high purity via sequential reactions under controlled temperatures (60–80°C) and inert atmospheres . Key reagents include polymer-bound carbonate for neutralization and Amberlyst-15 for acid scavenging.
[Basic] How can researchers confirm the structural identity of this compound?
Characterization requires a combination of:
- NMR spectroscopy : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzoxazepinone ring protons at δ 4.2–5.5 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm the 3,4-dimethoxybenzyl substitution pattern, as demonstrated for structurally related benzothiazepinones .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₉H₂₁NO₄) with <2 ppm error .
[Advanced] How to resolve low yields in the final cyclization step during synthesis?
Low yields often stem from competing side reactions (e.g., N-alkylation leading to ring cleavage). Strategies include:
- Temperature modulation : Reduce reaction temperature to ≤50°C to favor cyclization over decomposition .
- Catalyst screening : Use mild bases (e.g., K₂CO₃) instead of strong bases to minimize side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to THF .
[Advanced] What methodologies address contradictions in reported receptor-binding data?
Contradictions may arise from assay variability (e.g., cell-based vs. biochemical assays). To resolve discrepancies:
- Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic analysis with fluorescence polarization for competitive binding .
- Molecular dynamics (MD) simulations : Identify conformational flexibility in the benzoxazepinone ring that may affect binding to G-protein-coupled receptors (GPCRs) .
- Meta-analysis : Compare data across studies using standardized IC₅₀ normalization protocols .
[Advanced] How can researchers optimize the compound’s pharmacokinetic profile while minimizing cytotoxicity?
- Structure-activity relationship (SAR) studies : Modify the 3,4-dimethoxybenzyl group to reduce hepatic toxicity while retaining affinity. For example, replacing methoxy with fluorine improves metabolic stability .
- Prodrug strategies : Introduce ester moieties at the 2H-oxazepinone position to enhance solubility and reduce off-target effects .
- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment and primary cardiomyocytes for cardiotoxicity profiling .
[Advanced] What computational tools predict biological targets for this compound?
- Molecular docking : Use AutoDock Vina to screen against GPCR databases, focusing on conserved binding pockets (e.g., serotonin receptors) .
- Quantitative SAR (QSAR) models : Train models on benzoxazepinone derivatives to predict IC₅₀ values for kinase inhibition .
- Phylogenetic analysis : Identify evolutionary conservation of predicted targets across species to prioritize in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
